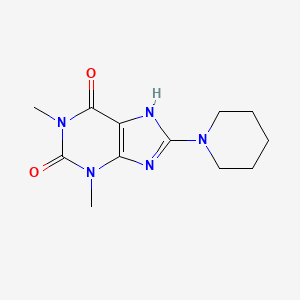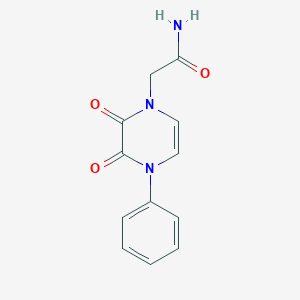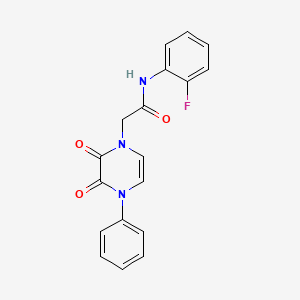![molecular formula C18H16N2O2 B6518075 1-[(3-methylphenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 904525-72-0](/img/structure/B6518075.png)
1-[(3-methylphenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-methylphenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione (hereafter referred to as “1-3-methylphenylmethyl-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione”) is a novel compound that has been synthesized in laboratory settings and has recently shown promise in scientific research applications. It is a derivative of pyrazine and has been studied for its potential as a drug candidate for the treatment of certain diseases.
Aplicaciones Científicas De Investigación
1-3-methylphenylmethyl-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione has been studied for its potential as a drug candidate for the treatment of certain diseases. It has been shown to have anti-inflammatory and anti-bacterial properties, which make it a promising candidate for the treatment of infection-related diseases. It has also been studied for its potential use as an anticonvulsant, as well as for its potential to reduce the risk of cardiovascular disease.
Mecanismo De Acción
1-3-methylphenylmethyl-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione has been shown to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. By blocking the production of these mediators, 1-3-methylphenylmethyl-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione can reduce inflammation in the body and may be useful in the treatment of certain inflammatory diseases. In addition, 1-3-methylphenylmethyl-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione has been shown to have anticonvulsant properties, which may be useful in the treatment of epilepsy.
Biochemical and Physiological Effects
1-3-methylphenylmethyl-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione has been shown to have anti-inflammatory, anti-bacterial, and anticonvulsant properties. In addition, it has been shown to reduce the risk of cardiovascular disease by inhibiting the production of certain inflammatory mediators. In animal studies, it has been shown to reduce the size of tumors, suggesting it may be useful in the treatment of certain types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-3-methylphenylmethyl-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione has several advantages for laboratory experiments. It is relatively easy to synthesize and is stable in aqueous solutions. It also has a low toxicity, making it safe for use in laboratory experiments. However, it is difficult to obtain in large quantities, and the synthesis process is time-consuming.
Direcciones Futuras
1-3-methylphenylmethyl-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione has potential for use in the treatment of a variety of diseases, including infection-related diseases, epilepsy, and cancer. Future research should focus on the development of more efficient synthesis methods, as well as on further studies to evaluate the safety and efficacy of 1-3-methylphenylmethyl-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione in humans. Additional research should also focus on the potential of 1-3-methylphenylmethyl-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione to reduce the risk of cardiovascular disease and to improve the quality of life for patients with certain diseases. Finally, further research should be conducted to evaluate the potential of 1-3-methylphenylmethyl-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione to act as an antioxidant and to protect against oxidative stress.
Métodos De Síntesis
1-3-methylphenylmethyl-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione can be synthesized from the reaction of 4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione and 3-methylphenylmagnesium bromide. The reaction is catalyzed by copper(I) iodide and is conducted in toluene at room temperature. The yield of the reaction is approximately 70%.
Propiedades
IUPAC Name |
1-[(3-methylphenyl)methyl]-4-phenylpyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-14-6-5-7-15(12-14)13-19-10-11-20(18(22)17(19)21)16-8-3-2-4-9-16/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDPDNFCWFDSNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=CN(C(=O)C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methylbenzyl)-4-phenylpyrazine-2,3(1H,4H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-N-({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)benzamide](/img/structure/B6517998.png)
![2-ethoxy-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)pyridine-3-carboxamide](/img/structure/B6518006.png)
![N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)oxolane-2-carboxamide](/img/structure/B6518013.png)
![N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)quinoline-2-carboxamide](/img/structure/B6518019.png)
![5-bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)furan-2-carboxamide](/img/structure/B6518024.png)
![N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)quinoline-2-carboxamide](/img/structure/B6518031.png)
![2-ethoxy-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)pyridine-3-carboxamide](/img/structure/B6518039.png)
![N'-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-N-[3-(morpholin-4-yl)propyl]ethanediamide](/img/structure/B6518045.png)

![1-[(3-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6518063.png)
![1-[(4-methylphenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6518068.png)
![2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6518072.png)

